molecular formula C16H13N3O2 B11549120 N'-[(E)-(4-cyanophenyl)methylidene]-2-methoxybenzohydrazide

N'-[(E)-(4-cyanophenyl)methylidene]-2-methoxybenzohydrazide

Cat. No.: B11549120
M. Wt: 279.29 g/mol
InChI Key: DDCCEZFDVDAXNO-WOJGMQOQSA-N
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Description

N’-[(E)-(4-cyanophenyl)methylidene]-2-methoxybenzohydrazide is a chemical compound belonging to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-cyanophenyl)methylidene]-2-methoxybenzohydrazide typically involves the condensation reaction between 4-cyanobenzaldehyde and 2-methoxybenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-cyanophenyl)methylidene]-2-methoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to an amine group.

    Substitution: The methoxy and cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of amines and related compounds.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N’-[(E)-(4-cyanophenyl)methylidene]-2-methoxybenzohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-cyanophenyl)methylidene]-2-methoxybenzohydrazide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit enzyme activity. Additionally, its hydrazone group can interact with biological macromolecules, disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

N’-[(E)-(4-cyanophenyl)methylidene]-2-methoxybenzohydrazide is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the cyano group enhances its electron-withdrawing capability, making it a versatile compound for various applications.

Properties

Molecular Formula

C16H13N3O2

Molecular Weight

279.29 g/mol

IUPAC Name

N-[(E)-(4-cyanophenyl)methylideneamino]-2-methoxybenzamide

InChI

InChI=1S/C16H13N3O2/c1-21-15-5-3-2-4-14(15)16(20)19-18-11-13-8-6-12(10-17)7-9-13/h2-9,11H,1H3,(H,19,20)/b18-11+

InChI Key

DDCCEZFDVDAXNO-WOJGMQOQSA-N

Isomeric SMILES

COC1=CC=CC=C1C(=O)N/N=C/C2=CC=C(C=C2)C#N

Canonical SMILES

COC1=CC=CC=C1C(=O)NN=CC2=CC=C(C=C2)C#N

Origin of Product

United States

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